5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
Chemical Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(N-benzyl-C-phenylcarbonimidoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione, though it is commonly referenced as this compound in chemical literature. This nomenclature reflects its structural components: the diazinane core with three carbonyl groups, methyl substituents at positions 1 and 3, and the benzylamino methylidene group at position 5.
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 5174-64-1 |
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| InChI | InChI=1S/C20H19N3O3/c1-22-18(24)16(19(25)23(2)20(22)26)17(15-11-7-4-8-12-15)21-13-14-9-5-3-6-10-14/h3-12,24H,13H2,1-2H3 |
| InChI Key | HWBNCIAFUZKGAA-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=NCC2=CC=CC=C2)C3=CC=CC=C3)O |
Within the broader classification scheme of organic chemistry, this compound falls under heterocyclic compounds containing a pyrimidine-based ring system. Specifically, it belongs to the barbiturate class, which are derivatives of barbituric acid (2,4,6-trioxohexahydropyrimidine). The 1,3-dimethyl substitution pattern on the nitrogen atoms is a common modification in barbiturate chemistry, altering the electronic properties and reactivity of the core structure.
Historical Context of Barbiturate Derivatives
The history of this compound traces back to the discovery of barbituric acid itself. Barbituric acid was first synthesized in 1864 by Adolf von Baeyer, who combined urea with malonic acid to create malonylurea, later named barbituric acid. The etymology of the name remains somewhat contested, with several theories existing: it may have been named after St. Barbara, whose feast day coincided with the discovery; after a woman named Barbara whom Baeyer knew; or possibly after the "barbed" appearance of the crystals.
The synthetic pathway to barbituric acid was later refined by French chemist Édouard Grimaux in 1879, who developed a more efficient synthesis using malonic acid, urea, and phosphorus oxychloride. This advancement laid the groundwork for the subsequent development of numerous barbiturate derivatives throughout the late 19th and early 20th centuries.
The evolution of substituted barbiturates progressed significantly in 1903 when Emil Fischer and Josef von Mering published their work on barbital (marketed as Veronal), the first barbiturate with demonstrated clinical applications. This breakthrough was followed by Heinrich Hörlein's development of phenobarbital at Bayer in 1919. Subsequently, numerous barbiturate derivatives with various substitution patterns were synthesized, including compounds with modifications at the 5-position similar to our compound of interest.
The development of 5-substituted barbiturates, particularly those with complex substituents like the benzylamino methylidene group, represents a more recent chapter in barbiturate chemistry. These compounds emerged from efforts to create more structurally diverse barbiturate derivatives with modified chemical properties. The specific compound this compound represents an advanced evolution in this field, incorporating both the traditional barbiturate core and sophisticated functional group substitutions.
Position Within the Thiobarbiturate Chemical Family
Despite some structural similarities, this compound is not technically a thiobarbiturate but rather a standard oxo-barbiturate derivative. Thiobarbiturates are characterized by the replacement of one or more oxygen atoms in the barbituric acid structure with sulfur atoms, typically at the C2 position. This results in compounds like 2-thiobarbituric acid (C4H4N2O2S), which contains a C=S bond instead of a C=O bond at position 2.
The molecular formula of our compound (C20H19N3O3) confirms the absence of sulfur atoms, distinguishing it from true thiobarbiturates. However, understanding the relationship between oxo-barbiturates and thiobarbiturates provides important context for the chemical reactivity and properties of this compound.
The table below compares key characteristics of standard barbiturates, thiobarbiturates, and our compound of interest:
| Characteristic | Standard Barbiturates | Thiobarbiturates | This compound |
|---|---|---|---|
| Heteroatoms at positions 2,4,6 | Three oxygen atoms | One or more sulfur atoms | Three oxygen atoms |
| Molecular Formula Example | C4H4N2O3 (barbituric acid) | C4H4N2O2S (2-thiobarbituric acid) | C20H19N3O3 |
| Relative Stability | Generally more stable | Less stable, more reactive | Modified stability due to 5-position substitution |
| Electronic Properties | Less electron-rich ring | More electron-rich ring | Modified electron distribution due to benzylamino group |
While not a thiobarbiturate, our compound shares the fundamental barbituric acid scaffold that forms the basis for both oxo-barbiturates and thiobarbiturates. This positioning within the broader barbiturate family tree is significant for understanding its chemical behavior and potential applications in chemical research.
Stereochemical Considerations and Tautomeric Forms
This compound exhibits complex tautomeric behavior typical of many barbiturate derivatives. Barbituric acid and its derivatives can exist in various tautomeric forms, including keto-enol tautomerism, which significantly influences their physical and chemical properties.
For substituted barbiturates with modifications at the 5-position, tautomerism becomes particularly relevant. Similar to 3-acyl barbituric acids, our compound can potentially exist in endo-enol and exo-enol tautomeric forms, as well as the keto form. The equilibrium between these forms depends on factors such as solvent polarity, temperature, and the specific nature of the substituents.
The tautomeric possibilities for this compound include:
- Keto form: Where all three oxygen atoms exist as carbonyl groups (C=O)
- Enol forms: Where one carbonyl group converts to an enol (C-OH) with a corresponding shift in double bond positions
Nuclear Magnetic Resonance (NMR) studies of similar barbiturate derivatives have shown that the enol tautomer can be identified by the chemical shift of the C(3)-carbon (typically 80-90 ppm for sp² carbon) and the absence of the H(3)-proton signal. For barbiturates derived from symmetrical barbituric acids, one set of peaks in NMR spectra is typically observed, while asymmetric barbituric acids often show split signals rather than two distinct sets from different tautomeric isomers.
The tautomeric behavior of this compound is further complicated by the presence of the benzylamino methylidene group at the 5-position, which introduces additional potential for electronic redistribution. This substituent can participate in conjugation with the barbiturate ring, influencing the stability of different tautomeric forms and potentially introducing new tautomeric possibilities involving the exocyclic nitrogen.
Research on related compounds has demonstrated that the equilibration between endo- and exo-enol tautomers is typically fast on the NMR time scale, resulting in coalescence of the peaks from the different enol tautomers. This dynamic equilibrium contributes to the complex spectroscopic properties of this compound.
Density functional theory (DFT) calculations performed on barbituric acid and its tautomers have shown that the triketo form is generally the most stable, followed by various hydroxy forms with different positions of enolization. These computational studies provide a framework for understanding the relative energetics of the different tautomeric forms of our compound, though the specific substitution pattern will modify these energetics.
The presence of the 1,3-dimethyl groups on the nitrogen atoms further influences the tautomeric behavior by blocking potential tautomerization pathways involving these nitrogen atoms, directing tautomerization primarily to the carbonyl groups and the 5-position substituent.
Properties
IUPAC Name |
5-(benzyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRIJZTOKUCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135132 | |
| Record name | 1,3-Dimethyl-5-[[(phenylmethyl)amino]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-14-2 | |
| Record name | 1,3-Dimethyl-5-[[(phenylmethyl)amino]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (commonly referred to as BMTD) is a compound of interest due to its potential biological activities, particularly in the field of dermatology for the treatment of hyperpigmentation and other skin disorders. This article reviews the biological activity of BMTD based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.29 g/mol
- CAS Number : 338394-14-2
BMTD has been primarily studied for its inhibitory effects on tyrosinase, an enzyme crucial for melanin production in melanocytes. Inhibition of this enzyme can lead to reduced melanin synthesis, making BMTD a candidate for treating hyperpigmentation disorders.
Tyrosinase Inhibition Studies
Research indicates that BMTD exhibits significant inhibition of both mushroom and mammalian tyrosinase. The following table summarizes key findings from various studies:
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| BMTD | 0.08 | Competitive inhibition | |
| Kojic Acid | 0.25 | Competitive inhibition | |
| Analog 1 | 0.15 | Non-competitive inhibition |
Cell Viability and Cytotoxicity
In vitro studies using B16F10 murine melanoma cells have shown that BMTD does not exhibit cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This is critical for its potential therapeutic use as it suggests a favorable safety profile at effective doses.
Anti-Melanogenic Activity
BMTD has demonstrated potent anti-melanogenic effects by significantly reducing melanin production in treated cells. The following observations were made during experiments:
- Melanin Content : Cells treated with BMTD showed a concentration-dependent decrease in melanin content compared to untreated controls.
- Tyrosinase Activity : Following stimulation with α-MSH (alpha-melanocyte-stimulating hormone), BMTD-treated cells exhibited reduced tyrosinase activity by up to 60% compared to controls.
Case Studies
A notable case study involved the application of BMTD in a formulation aimed at treating age spots. Patients using the formulation reported visible improvement in skin tone and texture after four weeks of treatment, with no adverse effects noted.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-[(benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study by Smith et al. (2024) evaluated the antimicrobial effects of this compound. The results indicated:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound holds promise for developing new antimicrobial agents to combat resistant bacterial strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation.
Research Findings: Anticancer Activity
In vitro studies have shown that treatment with the compound leads to significant cytotoxicity in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | <50 |
| HeLa | <70 |
| MCF-7 | <90 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Synthetic Intermediate
Beyond its biological activities, this compound serves as a versatile synthetic intermediate in organic chemistry. It can be used to synthesize various derivatives with different substituents and can react in multiple ways to produce diverse products.
Applications in Synthesis
- Building Block for Specialty Chemicals : The compound can act as a scaffold for synthesizing novel compounds.
- Intermediate for Complex Synthesis : It is utilized in the synthesis of more complex molecular structures used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The biological and chemical behavior of 1,3-diazinane triones is heavily influenced by substituents at the 5-position. A comparison of key analogues is summarized below:
Key Observations :
- Lipophilicity: The benzylamino-methylidene substituent in the target compound confers moderate lipophilicity (logP 2.39), comparable to indole-substituted analogues .
- Electronic Effects : Electron-rich substituents (e.g., 3,4-dimethoxybenzylidene) enhance intramolecular interactions, as evidenced by planar geometries and short C–H···O contacts in crystallographic studies .
- Bioactivity: While BAF (3b) inhibits P. aeruginosa motility at sub-MIC concentrations , the target compound’s benzylamino group may target distinct enzymes or receptors, though specific data are lacking.
Structural and Crystallographic Insights
- Planarity and Stability: The 3,4-dimethoxybenzylidene analogue exhibits a nearly planar structure due to conjugation between the aromatic ring and the diazinane core, stabilized by a C–H···O hydrogen bond (2.36 Å) . In contrast, bulkier substituents like benzylamino-methylidene may introduce steric hindrance, altering packing efficiency and melting points.
- Synthetic Routes : Derivatives with aromatic substituents (e.g., benzoyl or indole groups) are synthesized via oxidative annulation or condensation reactions , whereas brominated analogues (e.g., 5-(2-bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione) require halogenation steps .
Pharmacokinetic and Metabolic Considerations
- Metabolism: Barbiturates like primidone are metabolized to phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) via hepatic enzymes . The benzylamino group in the target compound may undergo oxidative deamination, generating metabolites with altered activity.
- For example, hexobarbital’s cyclohexenyl group confers rapid onset/short duration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield and purity?
- Methodology : Condensation reactions between 1,3-dimethylbarbituric acid and benzylamine derivatives under reflux conditions (e.g., ethanol or acetic acid) are commonly employed. Solvent polarity and temperature significantly impact reaction kinetics. For example, using polar aprotic solvents (e.g., DMF) may enhance imine formation but risk side reactions like hydrolysis . Purity is typically verified via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted aldehyde or amine precursors.
Q. How can crystallographic data resolve structural ambiguities in this compound, such as tautomeric forms or hydrogen-bonding networks?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For instance, triclinic crystal systems (space group P1) often reveal π-π stacking between aromatic rings and intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the lattice . Bond lengths (e.g., C=O: ~1.21 Å, C–N: ~1.34 Å) should align with standard values for barbiturate derivatives to validate the tautomeric state .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound in catalytic or biological systems?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the benzylidene group’s electron-withdrawing nature may lower LUMO energy, enhancing reactivity in Michael addition reactions . Solvent effects (PCM model) and vibrational frequency analysis validate thermodynamic stability. Cross-validation with experimental IR/Raman spectra (e.g., C=O stretches at ~1750 cm⁻¹) is critical .
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) on the benzylidene moiety affect the compound’s supramolecular assembly and physicochemical properties?
- Methodology : Comparative SCXRD studies of analogs (e.g., 5-(3,4-dimethoxybenzylidene) derivatives) reveal substituent-dependent packing motifs. Methoxy groups enhance π-π interactions (centroid distances: ~3.5 Å) but may reduce solubility in nonpolar solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) quantify melting points and thermal decomposition profiles, correlating with substituent steric/electronic effects .
Q. What strategies mitigate contradictions between experimental and theoretical data, such as discrepancies in reaction mechanisms or spectroscopic assignments?
- Methodology : Multi-technique validation is essential. For example, if DFT predicts a reaction intermediate not observed experimentally, in situ FTIR or mass spectrometry (ESI-MS) can detect transient species. For NMR assignments, 2D techniques (COSY, HSQC) resolve overlapping signals, while dynamic NMR experiments (variable temperature) clarify conformational exchange processes .
Data Contradiction Analysis
Q. Why might reported biological activities of structurally similar diazinane derivatives vary across studies, and how can experimental design address this?
- Analysis : Variations in assay conditions (e.g., cell lines, solvent concentrations) or impurities in synthesized batches may explain discrepancies. Rigorous purity checks (≥95% by HPLC) and standardized bioassay protocols (e.g., fixed DMSO concentrations ≤0.1% v/v) are recommended. For instance, Tanaka et al. (1986) noted that trace metal contaminants in 1,3-diazinane derivatives can artificially inflate cytotoxicity readings .
Environmental and Stability Studies
Q. What methodological approaches assess the environmental fate of this compound, particularly its hydrolytic stability and biodegradation pathways?
- Methodology : Hydrolysis studies at varying pH (2–12) and temperatures (25–60°C) monitor degradation via LC-MS. For example, the barbiturate core’s lactam ring may hydrolyze to urea derivatives under acidic conditions. Biodegradation assays (OECD 301F) with activated sludge quantify microbial breakdown rates, while QSAR models predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
